Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate
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Overview
Description
Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate is an organic compound with a complex structure that includes an azide group, a nitrophenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate typically involves a multi-step process One common method starts with the preparation of the intermediate compound, 3-(4-nitrophenyl)prop-2-enoic acid This intermediate is then esterified using methanol and a suitable acid catalyst to form the ester, Methyl 3-(4-nitrophenyl)prop-2-enoate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming a variety of products depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines from the nitro group.
Substitution: Formation of triazoles or other azide-derived products.
Scientific Research Applications
Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through click chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique functional groups.
Mechanism of Action
The mechanism of action of Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate involves its reactive functional groups. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various applications. The nitrophenyl group can participate in electron transfer reactions, making the compound useful in redox chemistry. The ester group allows for hydrolysis and other ester-related reactions, providing versatility in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(hydroxy(4-nitrophenyl)methyl)prop-2-enoate: Similar structure but with a hydroxyl group instead of an azide group.
Methyl 3-(4-nitrophenyl)prop-2-enoate: Lacks the azidomethyl group, making it less reactive in certain types of reactions.
Uniqueness
Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate is unique due to the presence of the azide group, which provides additional reactivity and versatility in synthetic applications. This makes it a valuable compound in the development of new materials and chemical processes.
Properties
CAS No. |
918155-98-3 |
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Molecular Formula |
C11H10N4O4 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10N4O4/c1-19-11(16)9(7-13-14-12)6-8-2-4-10(5-3-8)15(17)18/h2-6H,7H2,1H3 |
InChI Key |
UEXVNWKSSUGDOI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])CN=[N+]=[N-] |
Origin of Product |
United States |
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